molecular formula C12H28O4Si B157079 Tetraisopropyl orthosilicate CAS No. 1992-48-9

Tetraisopropyl orthosilicate

Cat. No.: B157079
CAS No.: 1992-48-9
M. Wt: 264.43 g/mol
InChI Key: ZUEKXCXHTXJYAR-UHFFFAOYSA-N
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Description

Tetraisopropyl orthosilicate, also known as tetraisopropoxysilane, is a chemical compound with the molecular formula C12H28O4Si. It is a colorless, clear liquid that is primarily used as a precursor to silicon dioxide (silica) and other silicon-based materials. This compound is known for its high reactivity and ability to form strong bonds with various organic and inorganic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopropyl orthosilicate can be synthesized through the reaction of silicon tetrachloride with isopropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as copper(I) chloride, under controlled temperature and pressure conditions. The general reaction is as follows:

SiCl4+4C3H7OHSi(OC3H7)4+4HCl\text{SiCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Si(OC}_3\text{H}_7)_4 + 4 \text{HCl} SiCl4​+4C3​H7​OH→Si(OC3​H7​)4​+4HCl

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in an autoclave at elevated temperatures (around 270°C) and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetraisopropyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and polymerization.

  • Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and isopropyl alcohol.

    Si(OC3H7)4+4H2OSiO2+4C3H7OH\text{Si(OC}_3\text{H}_7)_4 + 4 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}_3\text{H}_7\text{OH} Si(OC3​H7​)4​+4H2​O→SiO2​+4C3​H7​OH

  • Condensation: The hydrolysis product, silicon dioxide, can further undergo condensation reactions to form larger silica networks.

Common Reagents and Conditions: Common reagents used in reactions with this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and organic solvents (to control reaction rates and solubility).

Major Products: The primary product of hydrolysis is silicon dioxide (silica), which is widely used in various industrial applications .

Scientific Research Applications

Tetraisopropyl orthosilicate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of tetraisopropyl orthosilicate primarily involves its hydrolysis and condensation reactions. Upon exposure to moisture, it hydrolyzes to form silicon dioxide and isopropyl alcohol. The silicon dioxide can then undergo further condensation to form larger silica networks. These reactions are crucial for its applications in creating silica-based materials and coatings .

Comparison with Similar Compounds

Tetraisopropyl orthosilicate is similar to other orthosilicates, such as tetraethyl orthosilicate, tetramethyl orthosilicate, and tetrapropyl orthosilicate.

This compound is unique due to its specific alkyl groups, which influence its reactivity and suitability for certain applications, such as faster curing in coatings and enhanced biocompatibility in medical devices .

Properties

IUPAC Name

tetrapropan-2-yl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEKXCXHTXJYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062100
Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Molecular Weight

264.43 g/mol
Source PubChem
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CAS No.

1992-48-9
Record name Tetraisopropoxysilane
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Record name Tetraisopropoxysilane
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Record name Tetraisopropoxysilane
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Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester
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Record name Tetrakis(1-methylethyl) orthosilicate
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Record name TETRAISOPROPOXYSILANE
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Synthesis routes and methods

Procedure details

The reaction was carried out as in Comparative Example 5 except that the starting silane used was triisopropoxysilane, a secondary alkoxysilane, and the reaction temperature was maintained at 140° C. After three hours the reaction was complete as monitored by GPC. The major product formed was vinyltriisopropoxysilane (95%). 1,2-bis(triisopropoxysilyl)ethane (3%) and tetraisopropoxysilane (2%) by-products were also formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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